2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
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Overview
Description
2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a multifaceted compound with unique structural characteristics and potential applications in various scientific fields. Its unique structure features a combination of aromatic rings, triazole, pyridazine, and sulfonamide functional groups, endowing it with a distinct chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multi-step synthetic strategies. It starts with the introduction of dimethoxy groups onto the benzene ring, followed by sulfonation. Concurrently, triazole and pyridazine moieties are formed through cyclization reactions from suitable precursors. The final step is the coupling of these functional groups under specific conditions—often using catalysts and reagents like N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods: Industrial production leverages large-scale reactors ensuring controlled temperatures and pressures to enhance yield. Continuous flow synthesis, green chemistry approaches, and automated reaction setups are increasingly employed to optimize production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound’s methoxy groups can undergo oxidation, while reduction can affect the aromatic rings and heterocycles.
Substitution Reactions: : Both aromatic and nucleophilic substitutions are plausible, given the presence of electron-rich and electron-deficient sites within the structure.
Hydrolysis: : Sulfonamide and ether bonds are prone to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, while lithium aluminum hydride or sodium borohydride serve for reduction. Substitution reactions might involve halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products: Depending on the reaction, products can range from hydroxylated derivatives to dealkylated triazoles. Each reaction step introduces or removes functional groups, significantly impacting the compound’s properties.
Scientific Research Applications
2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide finds applications in:
Chemistry: : As a reagent and intermediate for synthesizing complex molecules.
Biology: : In biochemical studies for enzyme inhibition and molecular binding affinity analysis.
Medicine: : Potential as a pharmacological agent, given its structural features that resemble known bioactive molecules.
Industry: : In the manufacture of specialty chemicals and materials due to its reactive functional groups.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets via binding and inhibition. The triazole and pyridazine moieties are known for their roles in interacting with enzymes and proteins, disrupting their normal function. These interactions often occur through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Unique Features: Compared to other sulfonamide-containing compounds, 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide stands out for its multi-ring structure, combining both triazole and pyridazine rings, which is relatively rare.
Similar Compounds
2,4-dimethoxy-N-(phenylsulfonyl)benzamide
3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Sulfamethoxazole
Each of these compounds shares some structural components but differs in the specific arrangement and additional functional groups, influencing their reactivity and applications.
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Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c1-11-18-19-15-6-7-16(20-21(11)15)26-9-8-17-27(22,23)14-5-4-12(24-2)10-13(14)25-3/h4-7,10,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWOLBLUGZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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